

# A Comparative Guide to the Historical Clinical Data of Styramate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical clinical data of **Styramate**, a centrally acting skeletal muscle relaxant and anticonvulsant. Due to the limited availability of full-text historical clinical publications from the 1960s, a direct quantitative comparison of **Styramate** with contemporary and modern alternatives is challenging. This document summarizes the available information on **Styramate** and presents a detailed comparison with two other skeletal muscle relaxants, Carisoprodol and Cyclobenzaprine, based on more recent and accessible clinical trial data.

#### **Overview of Styramate and Comparator Drugs**

**Styramate** (brand name Sinaxar) was developed in the mid-20th century and was noted for its muscle relaxant and anticonvulsant properties without producing significant sedation at therapeutic doses. Carisoprodol, approved in 1959, and Cyclobenzaprine, approved in 1977, are also centrally acting skeletal muscle relaxants widely used for the management of acute painful musculoskeletal conditions.

#### **Efficacy Data**

Detailed quantitative efficacy data from the primary clinical trials of **Styramate** in the 1960s are not readily available in accessible literature. However, historical reports suggest its effectiveness in treating muscle spasms associated with various neurological and



musculoskeletal disorders. The following tables provide a summary of more recent clinical efficacy data for Carisoprodol and Cyclobenzaprine.

Table 1: Efficacy of Carisoprodol in Acute, Painful Musculoskeletal Conditions

| Trial<br>ID/Referenc<br>e | Patient<br>Population                                              | Intervention               | Comparator | Primary<br>Efficacy<br>Endpoint(s)                                                     | Results                                                                                                                       |
|---------------------------|--------------------------------------------------------------------|----------------------------|------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| NCT0035721<br>1           | Adults with acute lower back spasm                                 | Carisoprodol<br>250 mg TID | Placebo    | Patient-rated global impression of change; Patient-rated relief from starting backache | Carisoprodol was significantly more effective than placebo in improving global impression and providing relief from backache. |
| Malanga et<br>al., 2003   | Adults with acute, painful musculoskele tal conditions of the back | Carisoprodol<br>350 mg QID | Placebo    | Patient-rated global impression of change; Patient-rated relief from starting backache | Carisoprodol was significantly superior to placebo on all primary efficacy measures.                                          |

Table 2: Efficacy of Cyclobenzaprine in Acute Muscle Spasm



| Trial<br>ID/Referenc<br>e | Patient<br>Population                                                   | Intervention                                               | Comparator                            | Primary<br>Efficacy<br>Endpoint(s)                                                                        | Results                                                                                                                                                                |
|---------------------------|-------------------------------------------------------------------------|------------------------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Borenstein et al., 2003   | Adults with acute painful muscle spasm of the lumbar or cervical region | Cyclobenzapr<br>ine 5 mg or<br>10 mg TID                   | Placebo                               | Patient-rated clinical global impression of change; Medication helpfulness; Relief from starting backache | Both 5 mg and 10 mg doses of cyclobenzapri ne were significantly more effective than placebo. The 5 mg dose was as effective as the 10 mg dose with less sedation. [1] |
| NCT0024638<br>9           | Adults with acute back or neck muscle pain with spasm                   | Cyclobenzapr<br>ine 5 mg TID<br>alone or with<br>Ibuprofen | Cyclobenzapr<br>ine 5 mg TID<br>alone | Subject-rated<br>global<br>impression of<br>change                                                        | The study evaluated the effectiveness of combination therapy.                                                                                                          |

## **Safety and Tolerability**

Historical accounts suggest **Styramate** was well-tolerated, with a key advantage being its non-sedative nature at therapeutic doses. The following tables summarize the safety profiles of Carisoprodol and Cyclobenzaprine from more recent clinical trials.

Table 3: Safety Profile of Carisoprodol



| Trial<br>ID/Reference   | Most Common<br>Adverse<br>Events      | Incidence in<br>Carisoprodol<br>Group                 | Incidence in<br>Placebo Group                     | Serious<br>Adverse<br>Events                                     |
|-------------------------|---------------------------------------|-------------------------------------------------------|---------------------------------------------------|------------------------------------------------------------------|
| NCT00357211             | Drowsiness,<br>Dizziness,<br>Headache | Not specified in available data                       | Not specified in available data                   | Not specified in available data                                  |
| Malanga et al.,<br>2003 | Drowsiness,<br>Dizziness,<br>Headache | Drowsiness:<br>13%, Dizziness:<br>7%, Headache:<br>5% | Drowsiness: 6%,<br>Dizziness: 2%,<br>Headache: 5% | No serious adverse events related to carisoprodol were reported. |

Table 4: Safety Profile of Cyclobenzaprine

| Trial<br>ID/Reference      | Most Common<br>Adverse<br>Events       | Incidence in<br>Cyclobenzapri<br>ne Group                                    | Incidence in<br>Placebo Group        | Serious<br>Adverse<br>Events    |
|----------------------------|----------------------------------------|------------------------------------------------------------------------------|--------------------------------------|---------------------------------|
| Borenstein et al.,<br>2003 | Somnolence, Dry<br>mouth               | Somnolence<br>(5mg/10mg):<br>29%/39%, Dry<br>mouth<br>(5mg/10mg):<br>21%/32% | Somnolence:<br>11%, Dry mouth:<br>7% | Not specified in available data |
| NCT00246389                | Drowsiness,<br>Dizziness, Dry<br>Mouth | Not specified in available data                                              | Not specified in available data      | Not specified in available data |

### **Experimental Protocols**

Detailed experimental protocols from the original **Styramate** clinical trials are not available. However, based on the standards of the time and the design of later studies for similar drugs, it can be inferred that the trials were likely observational or compared **Styramate** to placebo or



other available treatments. Key elements of the protocols for the comparator drugs are outlined below.

#### Carisoprodol (NCT00357211)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Inclusion Criteria: Male or female patients, 18 to 65 years of age, with a clinical diagnosis of acute, painful muscle spasm of the lower back.
- Exclusion Criteria: History of hypersensitivity to carisoprodol, pregnant or lactating females, significant renal or hepatic impairment.
- Outcome Measures:
  - Patient-rated global impression of change (5-point scale).
  - Patient-rated relief from starting backache (5-point scale).
  - Roland-Morris Disability Questionnaire.
  - Physician's assessment of range of motion.

#### Cyclobenzaprine (Borenstein et al., 2003)

- Study Design: Two randomized, double-blind, placebo-controlled, parallel-group trials.
- Inclusion Criteria: Adult patients with acute painful muscle spasm of the lumbar or cervical region.
- Exclusion Criteria: Not detailed in the abstract.
- Outcome Measures:
  - Patient-rated clinical global impression of change.
  - Medication helpfulness.



• Relief from starting backache.

#### **Visualizations**

The following diagrams illustrate the general workflow of a clinical trial for a muscle relaxant and a simplified signaling pathway potentially relevant to centrally acting muscle relaxants.



Click to download full resolution via product page

Caption: A generalized workflow for a clinical trial of a muscle relaxant.





Click to download full resolution via product page

Caption: A simplified hypothetical signaling pathway for a centrally acting muscle relaxant.

#### Conclusion

While **Styramate** was historically considered an effective and well-tolerated muscle relaxant, the lack of accessible, detailed clinical trial data from its era of primary use makes direct,



quantitative comparisons with modern alternatives difficult. The available information suggests it was a promising agent with a favorable safety profile, particularly its non-sedative nature. In contrast, Carisoprodol and Cyclobenzaprine have been extensively studied in more recent, well-documented clinical trials, which provide robust evidence for their efficacy and safety in the treatment of acute muscle spasms. This guide provides a framework for understanding the historical context of **Styramate** while offering a data-driven comparison with currently utilized therapies. Further research into historical medical archives may yet uncover the detailed clinical data needed for a more complete validation of **Styramate**'s clinical performance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A clinical and pharmacologic review of skeletal muscle relaxants for musculoskeletal conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Historical Clinical Data of Styramate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681148#validating-the-historical-clinical-data-of-styramate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com